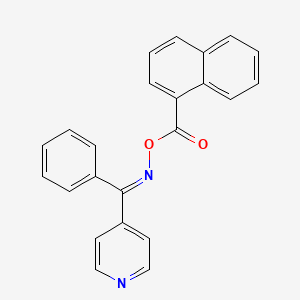
phenyl(4-pyridinyl)methanone O-1-naphthoyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4-pyridinyl)methanone O-1-naphthoyloxime, also known as JWH-018, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. It was first synthesized in 1995 by John W. Huffman at Clemson University, and since then, it has been extensively studied for its pharmacological properties.
Mecanismo De Acción
Phenyl(4-pyridinyl)methanone O-1-naphthoyloxime acts as a cannabinoid receptor agonist, binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This activation of the cannabinoid receptors leads to a variety of physiological effects, including analgesia, sedation, and appetite stimulation.
Biochemical and physiological effects:
phenyl(4-pyridinyl)methanone O-1-naphthoyloxime has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl(4-pyridinyl)methanone O-1-naphthoyloxime has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors. However, its synthetic nature and potential for abuse limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on phenyl(4-pyridinyl)methanone O-1-naphthoyloxime, including the development of more selective and potent synthetic cannabinoids, the investigation of its potential as a treatment for various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to fully understand the potential risks and benefits of phenyl(4-pyridinyl)methanone O-1-naphthoyloxime and other synthetic cannabinoids.
Métodos De Síntesis
The synthesis of phenyl(4-pyridinyl)methanone O-1-naphthoyloxime involves the reaction of 1-naphthoyl chloride with 4-pyridinylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then treated with hydroxylamine to yield phenyl(4-pyridinyl)methanone O-1-naphthoyloxime. This synthesis method has been modified and optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Phenyl(4-pyridinyl)methanone O-1-naphthoyloxime has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has also been investigated for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2/c26-23(21-12-6-10-17-7-4-5-11-20(17)21)27-25-22(18-8-2-1-3-9-18)19-13-15-24-16-14-19/h1-16H/b25-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUXOIGNIDIHQA-YYDJUVGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=CC3=CC=CC=C32)/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] naphthalene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![4-methyl-N'-[(4-methylphenyl)(phenyl)methylene]benzenesulfonohydrazide](/img/structure/B5916844.png)
![N'-(2,4-dichlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916846.png)
![N'-[4-(diethylamino)benzylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916851.png)
![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)
![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)
![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)

![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)
![4-{2-(acetylamino)-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5916901.png)


![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B5916943.png)